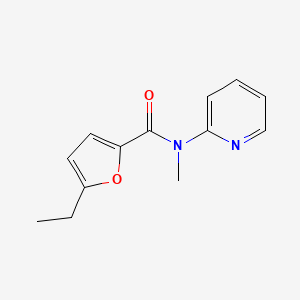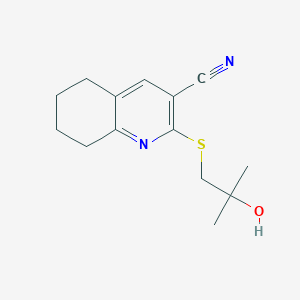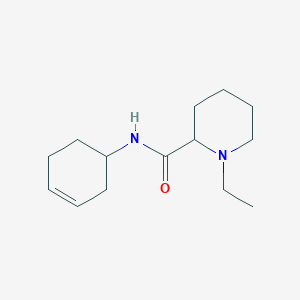![molecular formula C14H13FN2O2S B7593842 N-[1-(2-fluorophenyl)cyclopropyl]pyridine-3-sulfonamide](/img/structure/B7593842.png)
N-[1-(2-fluorophenyl)cyclopropyl]pyridine-3-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(2-fluorophenyl)cyclopropyl]pyridine-3-sulfonamide, also known as FC-33, is a novel chemical compound that has been the focus of scientific research in recent years. It is a sulfonamide derivative that has shown promising results in various biological assays. The compound has been synthesized using different methods and has been tested for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
作用机制
The mechanism of action of N-[1-(2-fluorophenyl)cyclopropyl]pyridine-3-sulfonamide is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes or by binding to specific proteins. The exact molecular target of N-[1-(2-fluorophenyl)cyclopropyl]pyridine-3-sulfonamide is still being investigated.
Biochemical and Physiological Effects:
N-[1-(2-fluorophenyl)cyclopropyl]pyridine-3-sulfonamide has been shown to have various biochemical and physiological effects. Inhibition of carbonic anhydrase activity by N-[1-(2-fluorophenyl)cyclopropyl]pyridine-3-sulfonamide has been shown to reduce the rate of CO2 hydration, which may have implications for the treatment of various diseases. N-[1-(2-fluorophenyl)cyclopropyl]pyridine-3-sulfonamide has also been shown to have anti-inflammatory effects and may have potential as a therapeutic agent for inflammatory diseases.
实验室实验的优点和局限性
N-[1-(2-fluorophenyl)cyclopropyl]pyridine-3-sulfonamide has several advantages in lab experiments. It is a small molecule that can easily penetrate cell membranes, making it useful for studying intracellular processes. The compound is also stable and can be easily synthesized in large quantities. However, N-[1-(2-fluorophenyl)cyclopropyl]pyridine-3-sulfonamide has some limitations, including low solubility in water and potential toxicity at high concentrations.
未来方向
There are several potential future directions for research on N-[1-(2-fluorophenyl)cyclopropyl]pyridine-3-sulfonamide. One area of interest is the development of new synthetic methods for the compound, which could improve its yield and purity. Another area of research is the identification of the molecular target of N-[1-(2-fluorophenyl)cyclopropyl]pyridine-3-sulfonamide, which could lead to the development of more specific inhibitors. N-[1-(2-fluorophenyl)cyclopropyl]pyridine-3-sulfonamide may also have potential as a therapeutic agent for various diseases, and further research is needed to investigate its efficacy and safety in vivo. Finally, N-[1-(2-fluorophenyl)cyclopropyl]pyridine-3-sulfonamide may have potential as a tool for studying protein-protein interactions, and further research is needed to explore this application.
合成方法
The synthesis of N-[1-(2-fluorophenyl)cyclopropyl]pyridine-3-sulfonamide has been reported in various research articles. One of the most common methods involves the reaction of 2-fluorobenzylamine with cyclopropanecarbonyl chloride to obtain N-(2-fluorophenyl)cyclopropanecarboxamide. This intermediate is then reacted with pyridine-3-sulfonyl chloride to obtain N-[1-(2-fluorophenyl)cyclopropyl]pyridine-3-sulfonamide. Other methods involve the use of different starting materials and reagents, but the overall reaction scheme remains similar.
科学研究应用
N-[1-(2-fluorophenyl)cyclopropyl]pyridine-3-sulfonamide has been extensively tested for its potential applications in scientific research. It has been shown to inhibit the activity of various enzymes, including carbonic anhydrase and sulfonamide-sensitive membrane-associated proteins. The compound has also been tested for its potential use as a fluorescent probe for imaging studies. N-[1-(2-fluorophenyl)cyclopropyl]pyridine-3-sulfonamide has been shown to selectively bind to certain proteins, making it a potential tool for studying protein-protein interactions.
属性
IUPAC Name |
N-[1-(2-fluorophenyl)cyclopropyl]pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O2S/c15-13-6-2-1-5-12(13)14(7-8-14)17-20(18,19)11-4-3-9-16-10-11/h1-6,9-10,17H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCYOKWMDTYABJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC=C2F)NS(=O)(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2-fluorophenyl)cyclopropyl]pyridine-3-sulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-fluoro-5-[(2-fluoro-5-methylphenyl)sulfamoyl]phenyl]acetamide](/img/structure/B7593770.png)

![[2-(Furan-2-yl)azepan-1-yl]-(1,2,5-thiadiazol-3-yl)methanone](/img/structure/B7593787.png)



![4-[(2,6-Dimethylphenyl)methyl]morpholine-2-carboxamide](/img/structure/B7593801.png)
![3-(2-fluorophenyl)-2-methyl-N-[2-oxo-2-(prop-2-ynylamino)ethyl]propanamide](/img/structure/B7593804.png)
![N-[1-(3-fluorophenyl)piperidin-4-yl]pyridine-4-carboxamide](/img/structure/B7593835.png)
![N-[1-(2,4-difluorophenyl)propyl]-2-(2-methylpropylsulfonyl)acetamide](/img/structure/B7593853.png)
![1-[2-Methyl-4-(2-methylphenyl)pyrrolidin-1-yl]-2-pyrazol-1-ylethanone](/img/structure/B7593861.png)
![Furan-2-yl-[2-methyl-4-(2-methylphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7593864.png)
![2-[3-(5-ethylfuran-2-yl)morpholin-4-yl]-N-(2-methylpropyl)acetamide](/img/structure/B7593867.png)